molecular formula C8H12O5 B2696655 Ethyl 2-(acetyloxy)-3-oxobutanoate CAS No. 18632-42-3

Ethyl 2-(acetyloxy)-3-oxobutanoate

Cat. No.: B2696655
CAS No.: 18632-42-3
M. Wt: 188.179
InChI Key: KCLNHRSLECZYEW-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)-3-oxobutanoate is an organic compound with the molecular formula C8H12O5 It is an ester derivative of acetoacetic acid and is characterized by the presence of an acetyloxy group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-3-oxobutanoate can be synthesized through the esterification of acetoacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. Another method involves the acetylation of ethyl acetoacetate using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of acetoacetic acid and ethanol.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Acetoacetic acid and ethanol.

    Reduction: Ethyl 2-(hydroxy)-3-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the acetyloxy group and is commonly used in organic synthesis.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Acetoacetic acid: The parent compound without the ester group.

The uniqueness of this compound lies in its dual functionality as an ester and a keto compound, making it a versatile intermediate in various chemical reactions and industrial applications.

Properties

IUPAC Name

ethyl 2-acetyloxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-12-8(11)7(5(2)9)13-6(3)10/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLNHRSLECZYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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